1-Phenylpyrrolidin-3-amine dihydrochloride
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Overview
Description
1-Phenylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpyrrolidin-3-amine dihydrochloride can be synthesized through a multi-step process. One common method involves the Buchwald-Hartwig amination reaction, where aryl bromides react with N-Boc-3-amine-pyrrolidine in the presence of a palladium catalyst and a base under a nitrogen atmosphere. The resulting Boc-protected intermediate is then deprotected to yield 1-Phenylpyrrolidin-3-amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Phenylpyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenylpyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Phenylpyrrolidin-3-amine dihydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence dopamine and serotonin receptors .
Comparison with Similar Compounds
1-Phenylpyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-Phenylpyrrolidin-3-amine: This compound lacks the dihydrochloride salt form and may have different solubility and stability properties.
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure but differ in their substituents and biological activities.
Phenylpyrrolidine analogs: These compounds have variations in the phenyl group or other substituents, leading to different chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for synthetic chemistry, biological studies, and potential therapeutic applications
Properties
IUPAC Name |
1-phenylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIQTTUTHGQEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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